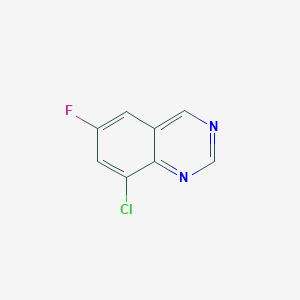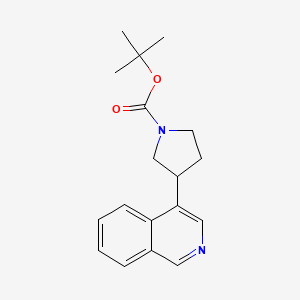
4-(1-Boc-3-pyrrolidinyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Boc-3-pyrrolidinyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound features a pyrrolidinyl group protected by a Boc (tert-butoxycarbonyl) group at the 1-position, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline typically involves the following steps:
Formation of the Pyrrolidinyl Isoquinoline Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Boc Protection: The pyrrolidinyl group is then protected using Boc anhydride in the presence of a base like triethylamine (TEA) to yield the Boc-protected isoquinoline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral media.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Alkyl halides, amines, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or amino-substituted derivatives.
Applications De Recherche Scientifique
4-(1-Boc-3-pyrrolidinyl)isoquinoline has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study biological systems and pathways due to its structural similarity to biologically active compounds.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 4-(1-Boc-3-pyrrolidinyl)isoquinoline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
4-(1-Pyrrolidinyl)benzoic acid: This compound lacks the Boc protection and has different reactivity and applications.
1-(3-Pyrrolidinyl)-4-(Boc-amino)piperidine: This compound has a similar Boc-protected pyrrolidinyl group but differs in the core structure.
Uniqueness: 4-(1-Boc-3-pyrrolidinyl)isoquinoline is unique due to its specific structural features, which make it suitable for certain synthetic applications and biological studies that other similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
tert-butyl 3-isoquinolin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-9-8-14(12-20)16-11-19-10-13-6-4-5-7-15(13)16/h4-7,10-11,14H,8-9,12H2,1-3H3 |
Clé InChI |
VBIFIKXJNFEJKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


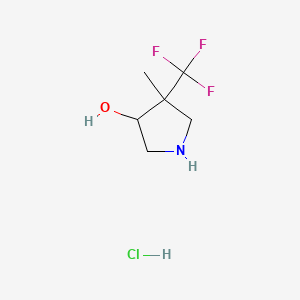

![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)

![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

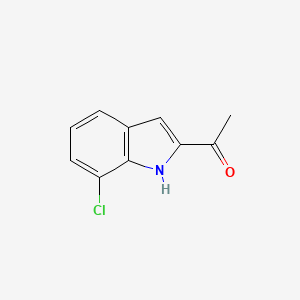
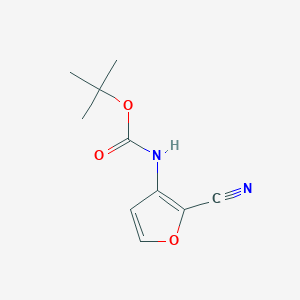
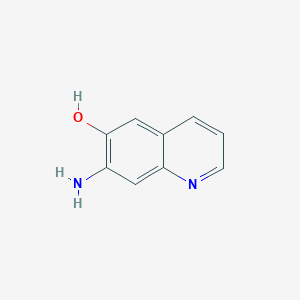
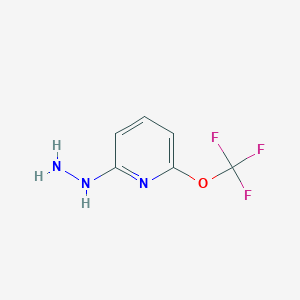

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
